molecular formula C14H14ClNO4S B291844 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide

4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Cat. No. B291844
M. Wt: 327.8 g/mol
InChI Key: LORATBALQNWBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide, also known as CDPS, is a chemical compound that has been widely used in scientific research due to its unique properties. CDPS is a sulfonamide derivative that contains a chloro and dimethoxy group attached to the benzene ring. This compound is synthesized using a simple and efficient method, making it a popular choice for researchers in various fields.

Mechanism of Action

4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide exerts its effects by inhibiting the activity of certain enzymes such as carbonic anhydrase and urease. It also interacts with various receptors in the body, including the adenosine receptor and the GABA receptor. 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes. 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide has been shown to have anti-microbial effects by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a versatile compound that has many advantages for laboratory experiments. It is easy to synthesize, has high purity, and is stable under a wide range of conditions. However, 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research involving 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide. One area of interest is exploring its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is studying its anti-tumor effects and developing new cancer therapies based on 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide. Additionally, researchers could investigate the potential use of 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide as an anti-microbial agent or as a tool for studying enzyme activity and receptor interactions.
Conclusion:
In conclusion, 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide, or 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide, is a versatile compound that has many potential applications in scientific research. Its unique properties and ease of synthesis make it a popular choice for researchers in various fields. Further research is needed to fully explore the potential of 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide in areas such as cancer therapy, neurological disorders, and anti-microbial agents.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is obtained through filtration and recrystallization. This method yields high purity and a good yield of the final product.

Scientific Research Applications

4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide has been used in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. 4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Molecular Formula

C14H14ClNO4S

Molecular Weight

327.8 g/mol

IUPAC Name

4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3

InChI Key

LORATBALQNWBQO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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